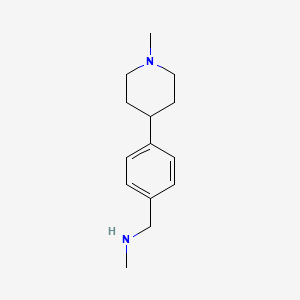
6-(Difluoromethoxy)-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)-N-methylpyridin-3-amine is an organic compound that belongs to the class of nitrogen-containing heterocycles. The presence of the difluoromethoxy group in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring, enhancing the compound’s versatility in further applications.
Scientific Research Applications
6-(Difluoromethoxy)-N-methylpyridin-3-amine has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmacophore in drug design is being explored, particularly for developing new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
6-(Difluoromethoxy)-N-methylpyridin-3-amine: can be compared with other fluorinated pyridine derivatives, such as 6-(trifluoromethoxy)-N-methylpyridin-3-amine and 6-(methoxy)-N-methylpyridin-3-amine.
Uniqueness: The presence of the difluoromethoxy group distinguishes it from other similar compounds by providing unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
List of Similar Compounds
- 6-(Trifluoromethoxy)-N-methylpyridin-3-amine
- 6-(Methoxy)-N-methylpyridin-3-amine
- 6-(Difluoromethoxy)-N-ethylpyridin-3-amine
Properties
Molecular Formula |
C7H8F2N2O |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
6-(difluoromethoxy)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2O/c1-10-5-2-3-6(11-4-5)12-7(8)9/h2-4,7,10H,1H3 |
InChI Key |
SIRXEVAIEYFQDK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


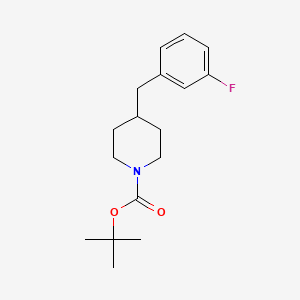
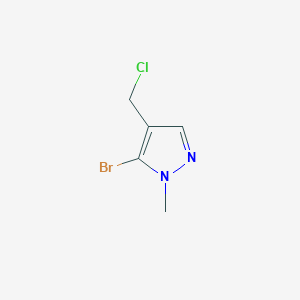
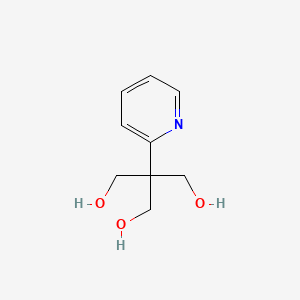
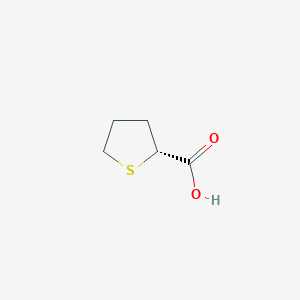
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)
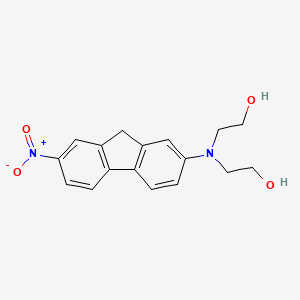

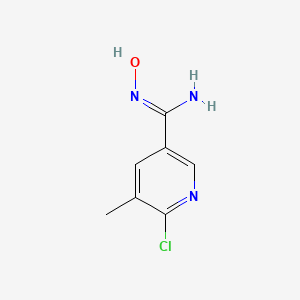
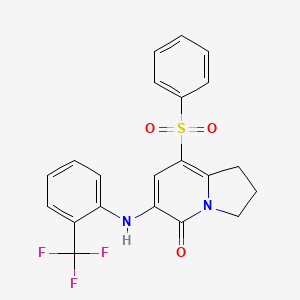
![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)
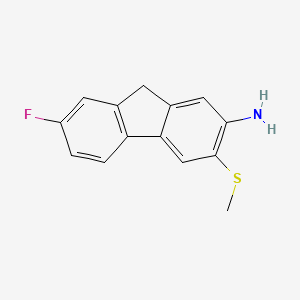
![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)
